Solubility Profile Differentiates Mercuric Benzoate from Common Mercuric Salts
Mercuric benzoate exhibits a distinctive solubility profile compared to mercuric acetate and mercuric chloride. While mercuric acetate is freely soluble in water and alcohol, and mercuric chloride shows substantial aqueous solubility (approximately 7.4 g/100mL at 20°C), mercuric benzoate is only slightly soluble in water (1.2 g/100mL at 15°C) and alcohol, yet becomes freely soluble in solutions of sodium chloride and ammonium benzoate . This differential solubility enables selective precipitation and purification strategies not achievable with the more water-soluble acetate or chloride analogs. In the preparation of aryl mercuric benzoates via metathesis from aryl mercuric acetates, the lower aqueous solubility of the benzoate product drives the reaction to completion by crystallization from the reaction mixture [1].
| Evidence Dimension | Water solubility (aqueous dissolution capacity) |
|---|---|
| Target Compound Data | 1.2 g/100mL H₂O at 15°C; 2.5 g/100mL at 100°C; slightly soluble in ethanol |
| Comparator Or Baseline | Mercuric acetate: freely soluble in water and alcohol; Mercuric chloride: ~7.4 g/100mL H₂O at 20°C |
| Quantified Difference | Mercuric benzoate solubility is approximately 16% of mercuric chloride aqueous solubility at ambient temperature |
| Conditions | Ambient (15-20°C) aqueous solubility; additionally soluble in NaCl and ammonium benzoate solutions |
Why This Matters
The low aqueous solubility enables precipitation-driven product isolation and purification workflows that are impractical with highly water-soluble mercuric salts.
- [1] US Patent US3140304A. Process for the preparation of aryl mercuric benzoates. 1964. View Source
